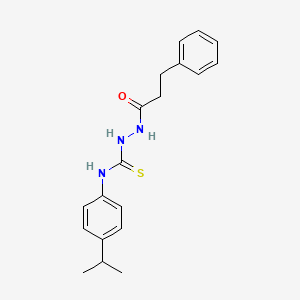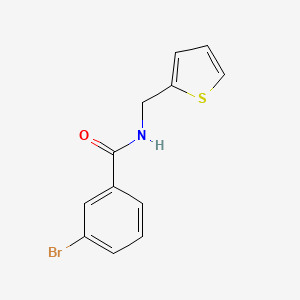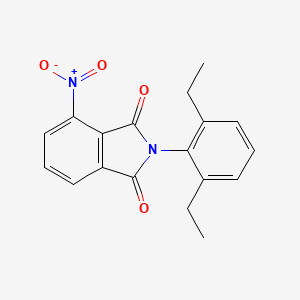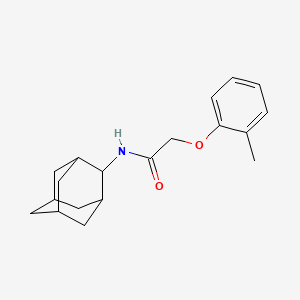![molecular formula C19H23N3O B5880126 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of hydrazide derivatives and has shown potential applications in various fields, including medicinal chemistry and material science.
Mécanisme D'action
The mechanism of action of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has also been shown to inhibit the production of nitric oxide, a molecule that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. In addition, 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been reported to have a protective effect on liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide in lab experiments is its relatively low toxicity. It has also been reported to have good stability and solubility in various solvents. However, one of the limitations of using 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide is its limited availability, which may restrict its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide. One area of interest is the development of new derivatives of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide with improved properties. Another area of interest is the investigation of the potential of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide as a lead compound for the development of new drugs. Additionally, the use of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide as a material for drug delivery and as a corrosion inhibitor is an area of ongoing research. Finally, the investigation of the mechanism of action of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide and its effects on various biological pathways is an area that requires further study.
Conclusion:
In conclusion, 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to obtain high yields and purity. 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been investigated for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential as a corrosion inhibitor and material for drug delivery. The future directions for the research on 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide include the development of new derivatives, investigation of its potential as a lead compound for drug development, and further study of its mechanism of action and effects on biological pathways.
Méthodes De Synthèse
The synthesis of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide involves the reaction of 3-methylacetophenone with hydrazine hydrate to form 3-methylphenylhydrazine. This intermediate product is then reacted with 1-phenylethylidene-4-piperidone to obtain 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide. The synthesis of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been reported in various scientific journals, and the method has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has also been investigated for its potential as a corrosion inhibitor and as a material for drug delivery. In medicinal chemistry, 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been studied for its potential as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-8-6-11-18(14-15)20-13-7-12-19(23)22-21-16(2)17-9-4-3-5-10-17/h3-6,8-11,14,20H,7,12-13H2,1-2H3,(H,22,23)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVXPEXGAYFEIB-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C(\C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)


![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)
![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)



![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
